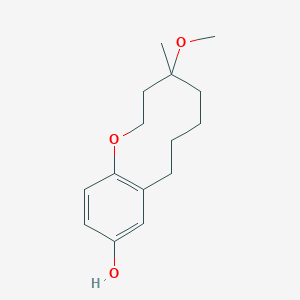
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloro group, a cyano group, and an ester functional group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form 3-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 3-aminonaphthalene.
Diazotization and Sandmeyer Reaction: The amino group is converted to a chloro group via diazotization followed by the Sandmeyer reaction, resulting in 3-chloronaphthalene.
Cyanation: The chloro group is substituted with a cyano group using a cyanating agent such as copper(I) cyanide.
Esterification: The resulting 3-chloro-5-cyanonaphthalene is esterified with ethyl chloroformate to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives.
Hydrolysis: Formation of 3-chloro-5-cyanonaphthalene-2-carboxylic acid.
Reduction: Formation of 3-chloro-5-aminonaphthalene-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-chloro-5-nitronaphthalene-2-carboxylate
- Ethyl 3-bromo-5-cyanonaphthalene-2-carboxylate
- Ethyl 3-chloro-5-aminonaphthalene-2-carboxylate
Uniqueness
Ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano and an ester group on the naphthalene ring makes it a versatile intermediate for further chemical modifications.
Eigenschaften
CAS-Nummer |
919994-88-0 |
|---|---|
Molekularformel |
C14H10ClNO2 |
Molekulargewicht |
259.69 g/mol |
IUPAC-Name |
ethyl 3-chloro-5-cyanonaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H10ClNO2/c1-2-18-14(17)12-6-9-4-3-5-10(8-16)11(9)7-13(12)15/h3-7H,2H2,1H3 |
InChI-Schlüssel |
ZYPVJDNIRNIIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B15173735.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)

![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)



![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)

![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)


